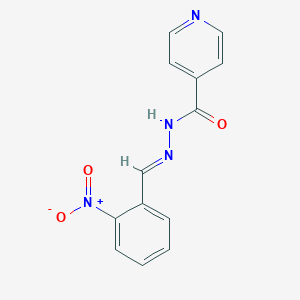
4-Ethyl-N-pyridin-2-yl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that has been extensively researched for its potential therapeutic applications. The compound is also known as E2B and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of E2B is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various types of cancer and is involved in tumor growth and metastasis. E2B has been shown to inhibit the activity of CAIX, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. E2B has also been shown to have neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
E2B has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized using a simple method. However, E2B has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on E2B. One area of research is the development of E2B-based therapies for cancer and inflammation. Another area of research is the investigation of the compound's potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of E2B and its potential side effects.
Conclusion
In conclusion, 4-Ethyl-N-pyridin-2-yl-benzenesulfonamide (E2B) is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. E2B has also been shown to have neuroprotective effects in preclinical studies. Further research is needed to fully understand the mechanism of action of E2B and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of E2B involves the reaction between 4-ethylpyridine-2-sulfonamide and benzene sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure E2B compound.
Applications De Recherche Scientifique
E2B has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.
Propriétés
Nom du produit |
4-Ethyl-N-pyridin-2-yl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-ethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14-13/h3-10H,2H2,1H3,(H,14,15) |
Clé InChI |
QFKCEHLRISHVQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Solubilité |
39.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)

![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)